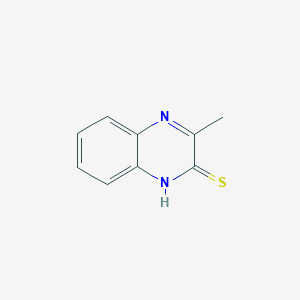

3-Methylquinoxaline-2-thiol

Description

Properties

IUPAC Name |

3-methyl-1H-quinoxaline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCBAOCZHIDYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352922 | |

| Record name | 3-methylquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58773-29-8 | |

| Record name | 3-methylquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Methylquinoxaline-2-thiol

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 3-methylquinoxaline-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Quinoxaline derivatives are recognized for their broad spectrum of biological activities, serving as crucial scaffolds in the development of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] Notably, derivatives of this compound have been investigated as potential VEGFR-2 inhibitors, highlighting their relevance in oncology research.[3][4]

This guide details the synthetic pathway, experimental protocols, and comprehensive characterization data for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the classic condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.[5][6] Specifically, o-phenylenediamine is reacted with a pyruvate source (e.g., sodium pyruvate or ethyl pyruvate) to yield 3-methylquinoxalin-2(1H)-one.[3][7] The second step is a thionation reaction, where the carbonyl group of the intermediate is converted to a thiocarbonyl group using a thionating agent like phosphorus pentasulfide (P₂S₅).[3][8]

Experimental Protocols

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one (Intermediate 3)

This procedure is based on established methods for quinoxaline synthesis.[3][7]

-

Dissolve Reactants: Dissolve o-phenylenediamine (0.10 mol) in a suitable solvent such as n-butanol (300 mL), warming the mixture if necessary.

-

Prepare Pyruvate Solution: In a separate flask, dissolve sodium pyruvate (0.10 mol) or ethyl pyruvate (0.10 mol) in the same solvent (100 mL).[3][7]

-

Reaction: Add the pyruvate solution to the o-phenylenediamine solution with constant stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified time, typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Cool the reaction mixture. The product often precipitates upon cooling. Collect the solid product by filtration.

-

Purification: Wash the crude product with a cold solvent (e.g., ethanol) and dry to obtain 3-methylquinoxalin-2(1H)-one. Further purification can be achieved by recrystallization.

Step 2: Synthesis of this compound (Final Product 5)

This thionation step is adapted from literature procedures.[3][8]

-

Reaction Setup: In a round-bottom flask, suspend the 3-methylquinoxalin-2(1H)-one (Intermediate 3) obtained from Step 1 in dry pyridine.

-

Add Thionating Agent: Add phosphorus pentasulfide (P₂S₅) portion-wise to the suspension. An exothermic reaction may occur.

-

Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using TLC.

-

Quenching: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice or into cold water.

-

Acidification: Acidify the aqueous mixture with hydrochloric acid (HCl), which typically causes the product to precipitate.[3]

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any remaining pyridine and salts, and then dry. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques. The expected molecular formula is C₉H₈N₂S with a molecular weight of 176.24 g/mol .[9][10]

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂S | [9] |

| Molecular Weight | 176.24 g/mol | [10] |

| CAS Number | 58773-29-8 | [9][10] |

| Appearance | Typically a solid powder | N/A |

| Melting Point | Data for derivatives are reported; e.g., a derivative has a melting point of 294–297 °C. The exact mp for the thiol should be determined experimentally. | [3] |

Spectroscopic Data

While detailed spectroscopic data for many final derivatives of this compound are published, the specific data for the parent thiol is less commonly reported in detail within overview articles.[3] For illustrative purposes, the characterization data for the closely related precursor, 3-methylquinoxalin-2(1H)-one, is provided below as a reference point for the core quinoxaline structure.

Table 2: Spectroscopic Data for the Precursor 3-Methylquinoxalin-2(1H)-one

| Technique | Observed Peaks / Signals (δ ppm or ν cm⁻¹) | Reference |

|---|---|---|

| FT-IR (KBr, cm⁻¹) | ~3462 (N-H str.), ~3103 (C-H sp² str.), ~2866 (C-H sp³ str.), ~1690 (C=O str.), ~1660 (C=N str.), ~1602 (C=C aromatic str.), ~1568 (N-H bend) | [11] |

| ¹H NMR (DMSO-d₆, ppm) | ~10.66 (s, 1H, NH), ~8.27 (d, 1H, Ar-H), ~7.47 (t, 1H, Ar-H), ~7.31 (t, 1H, Ar-H), ~7.09 (d, 1H, Ar-H), ~2.07 (s, 3H, CH₃) | [11] |

| ¹³C NMR (DMSO-d₆, ppm) | Signals typically observed around 155, 133, 130, 129, 125, 115 (aromatic/heterocyclic carbons), and 21 (methyl carbon). | [11] |

| Mass Spec (MS) | The molecular ion peak (M⁺) for C₉H₈N₂O would be at m/z 160. |[12] |

For this compound, one would expect the C=O stretch in the IR spectrum to be absent and a C=S stretch to appear. In the ¹³C NMR, the signal for the C=O carbon would shift to a downfield position characteristic of a C=S carbon. A peak corresponding to an S-H proton might be observed in the ¹H NMR spectrum, although quinoxaline-2-thiol exists in tautomeric equilibrium with quinoxaline-2(1H)-thione.

Standard Characterization Workflow

The general workflow for characterizing a newly synthesized compound like this compound involves purification followed by a series of analytical methods to confirm its structure and purity.

Relevance in Drug Development: Targeting Signaling Pathways

This compound serves as a key intermediate for compounds designed to act as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][13] VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. In cancer, pathological angiogenesis is a hallmark that facilitates tumor growth and metastasis. By inhibiting VEGFR-2, the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival is blocked, thereby impeding tumor vascularization.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]

- 9. scbt.com [scbt.com]

- 10. calpaclab.com [calpaclab.com]

- 11. longdom.org [longdom.org]

- 12. 3-Methylquinoxalin-2-ol | C9H8N2O | CID 26384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylquinoxaline-2-thiol

Introduction

This compound is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant interest for their potential as therapeutic agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[1][2][3] A thorough understanding of the physicochemical properties of the core molecule is essential for the rational design and development of new, more potent, and selective drug candidates. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its biological context.

Core Physicochemical Properties

The intrinsic properties of this compound dictate its behavior in biological systems, including its solubility, permeability, and interaction with target proteins. While experimental data for the parent compound is limited in readily available literature, data for closely related analogs and derivatives provide valuable estimations.

Table 1: Summary of Physicochemical Properties

| Property | Experimental Value | Notes and Data from Related Compounds |

| Molecular Formula | C₉H₈N₂S | |

| Molecular Weight | 176.24 g/mol | |

| CAS Number | 58773-29-8 | [4] |

| Melting Point | Not explicitly found | A derivative, N-(4-methylphenyl)-4-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzamide, has a melting point of 294–297 °C. The related 3-methylquinoxaline-2-carboxylic acid melts at 168-170°C. |

| Boiling Point | Not determined | Likely to decompose at higher temperatures. |

| Solubility | Low aqueous solubility predicted | For the related 3-methylquinoxaline-2-carboxylic acid: DMF: 25 mg/mL; DMSO: 30 mg/mL; Ethanol: 25 mg/mL; DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL.[5] Derivatives of this compound are predicted to have low aqueous solubility. |

| pKa | Not explicitly found | Predicted pKa for 3-methylquinoxaline-2-carboxylic acid is 2.37 ± 0.30. The thiol group is expected to be weakly acidic. |

| LogP | Not explicitly found | The lipophilicity is expected to be moderate, influencing its membrane permeability. |

Tautomerism

A critical physicochemical aspect of this compound is its existence in a tautomeric equilibrium between the thione and thiol forms. The predominance of either tautomer is influenced by the physical state (solid or solution) and the nature of the solvent. This property is crucial as the two forms can exhibit different biological activities and binding modes with target proteins.

Synthesis and Purification

The primary route for the synthesis of this compound involves the thionation of its corresponding oxo-analog, 3-methylquinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of this compound [1]

-

Starting Material Synthesis: 3-Methylquinoxalin-2(1H)-one is first synthesized by refluxing o-phenylenediamine with sodium pyruvate.[1]

-

Thionation Reaction:

-

To a solution of 3-methylquinoxalin-2(1H)-one in pyridine, phosphorus pentasulfide (P₂S₅) is added.

-

The reaction mixture is refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

-

Work-up:

-

The mixture is carefully poured onto crushed ice.

-

The resulting solution is acidified with hydrochloric acid (HCl), leading to the precipitation of the crude product.

-

-

Purification:

-

The precipitate is collected by filtration and washed with water.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

-

Logical Workflow for Synthesis

Caption: Synthesis of this compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a singlet around δ 2.5 ppm) and the aromatic protons on the quinoxaline ring system (in the range of δ 7.0-8.5 ppm). The thiol proton (S-H) or the N-H proton in the thione tautomer would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the aromatic carbons, and the C=S (thione) or C-S (thiol) carbon.

2. Infrared (IR) Spectroscopy

The IR spectrum can provide evidence for the thione-thiol tautomerism. Key expected absorptions include:

-

N-H stretch: A broad band around 3400 cm⁻¹ for the thione form.

-

C=S stretch: A characteristic absorption in the region of 1200-1050 cm⁻¹.

-

S-H stretch: A weak absorption around 2600-2550 cm⁻¹ for the thiol form.

-

C=N and C=C stretches: Absorptions in the 1650-1450 cm⁻¹ region.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 176.

4. UV-Visible Spectroscopy

Quinoxaline derivatives typically exhibit strong UV absorption. For the related 3-methylquinoxaline-2-carboxylic acid, absorption maxima (λ_max) are observed at 236, 317, and 477 nm.[5] Similar absorption patterns are expected for this compound, arising from π-π* transitions within the aromatic system.

Biological Significance and Signaling Pathway Context

Derivatives of this compound have been primarily investigated as inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis.[1][2][3][6] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby impeding tumor angiogenesis.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates several downstream signaling cascades, including:

-

PLCγ-PKC-MAPK Pathway: Leads to endothelial cell proliferation.

-

PI3K-Akt Pathway: Promotes endothelial cell survival and permeability.

-

FAK and p38-MAPK Pathways: Mediate endothelial cell migration.

This compound derivatives are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of these downstream pathways.

Caption: VEGFR-2 signaling and inhibition.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutics, particularly in the field of oncology. This guide has summarized its key physicochemical properties, provided detailed methodologies for its synthesis and characterization, and placed it within its relevant biological context. Further detailed experimental investigation of the parent compound is warranted to build a more complete profile and facilitate the design of next-generation inhibitors with improved efficacy and drug-like properties.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [biogen.es]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylquinoxaline-2-thiol: Synthesis, Properties, and Role as a VEGFR-2 Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylquinoxaline-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document details its fundamental physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its role as a key structural motif in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a critical target in anti-cancer therapies.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 58773-29-8 | [1] |

| Molecular Formula | C₉H₈N₂S | [1] |

| Molecular Weight | 176.238 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

The primary synthetic route to this compound involves the thionation of its corresponding oxo-analogue, 3-methylquinoxalin-2(1H)-one.[2][3] This reaction is a standard method for converting a carbonyl group to a thiocarbonyl group in heterocyclic systems.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 3-methylquinoxalin-2(1H)-one.

Materials:

-

3-methylquinoxalin-2(1H)-one

-

Phosphorus pentasulfide (P₄S₁₀)

-

Pyridine (anhydrous)

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard glassware for filtration and workup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylquinoxalin-2(1H)-one in anhydrous pyridine.

-

To this solution, carefully add phosphorus pentasulfide (P₄S₁₀) portion-wise. An exothermic reaction may be observed.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water.

-

Acidify the aqueous mixture with hydrochloric acid (HCl) to precipitate the crude product.

-

Collect the solid product by filtration and wash it thoroughly with water.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.

Characterization:

Due to the limited availability of specific spectroscopic data for this compound in the public domain, researchers should perform comprehensive characterization of the synthesized product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Biological Significance: A Scaffold for VEGFR-2 Inhibitors

Quinoxaline derivatives, including this compound, have garnered significant attention as privileged scaffolds in the design of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][4][5] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a complex downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of this pathway is a well-established strategy in cancer therapy. The diagram below illustrates a simplified overview of the VEGFR-2 signaling pathway.

Caption: VEGFR-2 signaling pathway and the point of inhibition.

The bicyclic structure of the quinoxaline moiety is well-suited to occupy the ATP-binding pocket of the VEGFR-2 kinase domain.[2] The nitrogen atoms within the ring can act as hydrogen bond acceptors, facilitating strong interactions with the hinge region of the enzyme.[2] The thiol group at the 2-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity.

Experimental Workflow for Screening VEGFR-2 Inhibitors

The development of novel drugs targeting VEGFR-2 involves a systematic workflow from initial compound synthesis to biological evaluation.

Caption: Workflow for developing VEGFR-2 inhibitors.

This structured approach enables the systematic evaluation of new chemical entities derived from the this compound scaffold for their potential as anti-cancer agents. The ultimate goal is to identify lead compounds with high potency, selectivity, and favorable pharmacokinetic properties for further preclinical and clinical development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

biological activities of 3-Methylquinoxaline-2-thiol derivatives

An In-depth Technical Guide on the Biological Activities of 3-Methylquinoxaline-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their potential as therapeutic agents. The information presented is collated from recent scientific literature and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. In vitro studies have revealed their cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these derivatives appears to be the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][2][3][4][5][6]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic and VEGFR-2 inhibitory activities of various this compound derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives (IC50 in µM)

| Compound | HepG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |

| 12e | 7.8 | 8.5 | - | - | [1][2] |

| 12g | 9.8 | 9.1 | - | - | [1][2] |

| 12k | 4.5 | 5.2 | - | - | [1][2] |

| Sorafenib (Standard) | 2.2 | 3.4 | - | - | [1][2] |

| Compound 4m | - | - | - | 9.32 | [7][8] |

| Compound VIId | - | - | 7.8 | - | [7] |

| Compound VIIIc | - | - | 2.5 | - | [7] |

| Compound XVa | - | - | 4.4 | - | [7] |

Table 2: VEGFR-2 Inhibitory Activity of this compound Derivatives (IC50 in µM)

| Compound | IC50 (µM) | Reference |

| 12e | 0.0038 | [1][2] |

| 12f | 0.0038 | [1][2] |

| 12g | 0.0054 | [1][2] |

| 12k | 0.0029 | [1][2] |

| Sorafenib (Standard) | 0.00307 | [1][2] |

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties, exhibiting activity against both bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antifungal activity of a specific derivative, 3-hydrazinoquinoxaline-2-thiol.

Table 3: In Vitro Antifungal Activity of 3-Hydrazinoquinoxaline-2-thiol (MIC in µg/mL)

| Organism | MIC (µg/mL) | Amphotericin B (Standard) MIC (µg/mL) | Reference |

| Candida albicans (Clinical Isolates) | Generally lower than Amphotericin B | - | [9][10] |

| Candida glabrata (Isolates) | Effective | - | [9][10] |

| Candida parapsilosis (Isolates) | Effective | - | [9][10] |

| Candida tropicalis (Isolates) | Variable | - | [9][10] |

| Pichia kudriavzevii | Effective | - | [9][10] |

| Clavispora lusitaniae | Effective | - | [9][10] |

One study also investigated the synergistic activity of 3-hydrazinoquinoxaline-2-thiol with penicillin against Methicillin-Resistant Staphylococcus aureus (MRSA). The combination resulted in a significant reduction of the Minimum Inhibitory Concentrations (MICs) of both agents by up to 64-fold.[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity Assays

This assay determines the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old medium with the medium containing different concentrations of the compounds. Include vehicle and blank controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.

-

This method quantifies apoptosis induced by the test compounds using flow cytometry.

-

Materials:

-

Cancer cell line

-

Test compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

This technique detects changes in the expression levels of key signaling proteins.

-

Materials:

-

Treated cancer cells

-

RIPA buffer with inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary and HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Procedure:

-

Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.

-

Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Antimicrobial Activity Assays

This method provides a preliminary screening of antimicrobial activity.

-

Materials:

-

Sterile nutrient agar plates

-

Standardized microbial suspension (0.5 McFarland)

-

Sterile filter paper discs (6 mm) or sterile cork borer (6-8 mm)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

Inoculation: Uniformly spread the microbial suspension over the agar surface.

-

Application of Compound:

-

Disc Diffusion: Impregnate sterile discs with the test compound solution and place them on the inoculated agar.

-

Well Diffusion: Create wells in the agar and add a specific volume of the test compound solution into each well.

-

-

Incubation: Incubate the plates at an appropriate temperature (37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measurement: Measure the diameter of the inhibition zone around each disc or well.

-

This assay determines the lowest concentration of a compound that inhibits visible microbial growth.

-

Materials:

-

Liquid growth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

Standardized microbial suspension

-

96-well microplates or test tubes

-

-

Procedure:

-

Serial Dilution: Prepare serial dilutions of the test compound in the liquid growth medium.

-

Inoculation: Inoculate each dilution with the standardized microbial suspension.

-

Incubation: Incubate the plates or tubes under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of the compound with no visible turbidity (growth).

-

Signaling Pathways and Experimental Workflows

Postulated VEGFR-2 Signaling Pathway Inhibition

The anticancer activity of certain this compound derivatives is believed to be mediated through the inhibition of the VEGFR-2 signaling pathway. This inhibition blocks downstream cascades responsible for cell proliferation, migration, and survival.[3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Methylquinoxaline-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-methylquinoxaline-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of novel anti-cancer agents. This document details its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the experimental protocols for these analytical techniques and explores the compound's interaction with the VEGFR-2 signaling pathway, a critical mediator of angiogenesis.

Thione-Thiol Tautomerism

This compound exists in a tautomeric equilibrium between the thiol and thione forms. This phenomenon is crucial in understanding its chemical reactivity and biological activity. Spectroscopic analysis in different solvents can provide insights into the predominant tautomeric form under various conditions. The thione form is characterized by a C=S double bond and an N-H bond, while the thiol form contains a C-S single bond and an S-H bond within an aromatic quinoxaline ring.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives, compiled from various studies. It is important to note that the exact spectral values can vary depending on the solvent and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| CH₃ | ~2.49 | Singlet | - | DMSO-d₆ |

| Aromatic-H | 7.25 - 8.14 | Multiplet | - | DMSO-d₆ |

| NH | ~12.51 | Singlet (broad) | - | DMSO-d₆ |

Note: The chemical shifts of the aromatic protons in the quinoxaline ring system typically appear as complex multiplets. The broad singlet for the NH proton is characteristic of the thione tautomer.

Table 2: ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| CH₃ | ~21.0 | DMSO-d₆ |

| Aromatic-C | 115.0 - 142.0 | DMSO-d₆ |

| C=N | ~157.0 | DMSO-d₆ |

| C=S | ~172.0 | DMSO-d₆ |

Note: The chemical shift for the C=S carbon is a key indicator of the thione tautomer.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=N Stretch | ~1600 | Medium |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |

| C=S Stretch | 1050 - 1250 | Medium-Strong |

| S-H Stretch | ~2550 | Weak (often absent) |

Note: The presence of a strong N-H stretching band and a C=S stretching band, coupled with the absence or weakness of an S-H stretching band, provides strong evidence for the predominance of the thione tautomer in the solid state.

Mass Spectrometry

Table 4: Mass Spectrometry Data

| Technique | (m/z) | Relative Intensity (%) | Assignment |

| Electrospray Ionization (ESI-MS) | 177.05 | 100 | [M+H]⁺ |

Note: The molecular formula of this compound is C₉H₈N₂S, with a molecular weight of 176.24 g/mol .

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 500 MHz, or 700 MHz) is recommended for better resolution.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition (ESI-MS):

-

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

-

Procedure:

-

Infuse the sample solution directly into the ESI source or inject it into the LC system.

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Biological Context: VEGFR-2 Signaling Pathway

Derivatives of this compound have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can potentially disrupt the blood supply to tumors, thereby impeding their growth.

VEGFR-2 Signaling Pathway Diagram

The following diagram illustrates the simplified VEGFR-2 signaling cascade, which is a target for this compound derivatives.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a general workflow for assessing the inhibitory activity of this compound derivatives against VEGFR-2.

Caption: General workflow for a VEGFR-2 kinase inhibition assay.

This guide provides foundational knowledge for the spectroscopic analysis and biological evaluation of this compound. The presented data and protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.

References

Initial Exploratory Studies of 3-Methylquinoxaline-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylquinoxaline-2-thiol is a heterocyclic compound that has emerged as a scaffold of interest in medicinal chemistry. Its derivatives have demonstrated notable biological activities, particularly as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the initial exploratory studies on this compound, consolidating its synthesis, physicochemical properties, and early biological evaluations. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development efforts.

Physicochemical Properties

While comprehensive experimental data for the parent compound is not extensively consolidated in single reports, the following information has been compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂S | [1] |

| Molecular Weight | 176.24 g/mol | [1] |

| CAS Number | 58773-29-8 | [1] |

| Tautomerism | Exists in a tautomeric equilibrium with 3-methylquinoxaline-2(1H)-thione. Quantum mechanical calculations on analogous quinoline-2-thiols predict the thione form to be the major tautomer.[2] |

Further experimental validation of properties such as melting point, solubility, and pKa is recommended for rigorous characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from o-phenylenediamine.

Synthesis Workflow

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one [3]

-

o-phenylenediamine is refluxed with sodium pyruvate. The exact solvent and reaction time may vary based on the specific literature procedure being followed.

-

Upon cooling, the product, 3-methylquinoxalin-2(1H)-one, crystallizes and can be collected by filtration.

Step 2: Synthesis of this compound [3]

-

The previously synthesized 3-methylquinoxalin-2(1H)-one is refluxed with phosphorus pentasulfide (P₂S₅) in pyridine, which acts as the solvent.

-

After the reaction is complete, the mixture is acidified using hydrochloric acid (HCl) to yield this compound.

Biological Activity

Initial exploratory studies have primarily focused on the anticancer and antimicrobial potential of this compound derivatives.

Anticancer Activity

Derivatives of this compound have been investigated as potential anticancer agents, notably as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4]

3.1.1. In Vitro Cytotoxicity and VEGFR-2 Inhibition

Several derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines and their ability to inhibit VEGFR-2.[3]

| Compound | Cytotoxicity IC₅₀ (µM) vs. HepG-2 | Cytotoxicity IC₅₀ (µM) vs. MCF-7 | VEGFR-2 Inhibition IC₅₀ (nM) |

| 12e | 9.8 | 8.7 | 3.8 |

| 12g | 7.6 | 6.5 | 5.4 |

| 12k | 4.3 | 3.9 | 2.9 |

| Sorafenib (Control) | 2.2 | 3.4 | 3.07 |

Data extracted from a study on this compound derivatives.

3.1.2. Mechanism of Action: Apoptosis Induction

Further studies on promising derivatives have indicated that their anticancer effects are mediated through the induction of apoptosis. This is supported by evidence of cell cycle arrest and modulation of key apoptotic proteins.[4] One of the lead compounds from a related series demonstrated the ability to arrest the HepG2 cell cycle at the G2/M phase and induce apoptosis.[4] This was accompanied by a significant increase in the levels of pro-apoptotic proteins Caspase-3, Caspase-9, and BAX, and a decrease in the anti-apoptotic protein Bcl-2.[4]

Signaling Pathway

Caption: Inhibition of VEGFR-2 and induction of apoptosis.

Antimicrobial Activity

While direct studies on this compound are limited, related derivatives such as 3-hydrazinoquinoxaline-2-thiol have been investigated for their antimicrobial properties. These studies provide a basis for the potential antimicrobial applications of the core scaffold.

3.3.1. In Vitro Antimicrobial Susceptibility

A study on 3-hydrazinoquinoxaline-2-thiol (3HTQ) demonstrated its efficacy against various clinical isolates of Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus (MRSA).

| Organism | Compound | MIC Range (µg/mL) |

| P. aeruginosa | 3-hydrazinoquinoxaline-2-thiol | 8 - 128[5] |

| MRSA | 3-hydrazinoquinoxaline-2-thiol | 16 - 32[6] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

VEGFR-2 Kinase Assay

This biochemical assay measures the direct inhibitory effect on the VEGFR-2 enzyme.

-

Plate Preparation: Add the VEGFR-2 enzyme, kinase buffer, and serially diluted test compound to a 96-well plate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP and a suitable substrate.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate, often through a luminescence or fluorescence-based method.

-

Signal Measurement: Read the signal using a microplate reader.

-

IC₅₀ Calculation: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases like Caspase-3 and Caspase-9.

-

Cell Lysis: Treat cells with the compound, then lyse the cells to release cellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for Caspase-3/7) to the cell lysate.

-

Incubation: Incubate at 37°C to allow the caspase to cleave the substrate.

-

Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

-

Data Analysis: Quantify the fold increase in caspase activity compared to untreated controls.

Western Blot for Apoptotic Proteins (Bax and Bcl-2)

This technique is used to measure the relative expression levels of pro- and anti-apoptotic proteins.

-

Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[5]

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound serves as a valuable starting point for the development of novel therapeutic agents. The initial exploratory studies highlighted in this guide demonstrate its potential, particularly in the realm of oncology through the inhibition of VEGFR-2 and induction of apoptosis. The provided data and detailed protocols offer a solid foundation for researchers to build upon, enabling further optimization of this scaffold to develop more potent and selective drug candidates. Future work should focus on a more comprehensive physicochemical characterization of the parent compound, expansion of biological screening to other targets, and in vivo efficacy studies of promising derivatives.

References

- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. benchchem.com [benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide on the Tautomerism of 3-Methylquinoxaline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the tautomeric properties of 3-methylquinoxaline-2-thiol, a heterocyclic compound of interest in medicinal chemistry. The potential for this molecule to exist in two tautomeric forms, the thiol and the thione, governs its chemical reactivity, biological activity, and spectroscopic characteristics. This document provides a comprehensive overview of its structural chemistry, supported by spectroscopic data from related compounds, and outlines the experimental protocols for its synthesis and characterization.

Core Concepts: Thiol-Thione Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of this compound, the equilibrium lies between the aromatic thiol form (this compound) and the non-aromatic thione form (3-methyl-1H-quinoxaline-2-thione). The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. For many heterocyclic systems, the thione form is thermodynamically more stable.

While specific quantitative data on the tautomeric equilibrium of this compound is not extensively available in the current literature, analysis of spectroscopic data from closely related quinoxaline-2-thione derivatives strongly indicates the predominance of the thione tautomer in solution.[1]

Spectroscopic Evidence for the Thione Tautomer

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for elucidating the dominant tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectra of analogous 3-substituted quinoxaline-2(1H)-thiones, a broad singlet is typically observed in the downfield region (around δ 14 ppm), which is characteristic of an N-H proton.[1] The presence of this signal is a strong indicator of the thione form. For instance, the 1H NMR spectrum of 3-(benzylamino)quinoxaline-2(1H)-thione shows a signal at δ 14.33 ppm corresponding to the NHCS group.[1] In the 13C NMR spectra, the presence of a signal in the range of δ 169-170 ppm is indicative of a C=S (thione) carbon.[1]

Infrared (IR) Spectroscopy: The IR spectrum of the thione tautomer is expected to show a characteristic C=S stretching vibration, typically in the range of 1050-1250 cm-1. Conversely, the thiol tautomer would exhibit a weak S-H stretching band around 2550-2600 cm-1.[2] The absence of a significant S-H stretch and the presence of a C=S stretch would further confirm the predominance of the thione form.

Quantitative Data Summary

While specific equilibrium constants (KT) for this compound are not readily found in the cited literature, the relative stability can be inferred from computational studies on analogous systems. For example, computational studies on the oxygen analog, 2-hydroxyquinoxaline, show that the keto form (quinoxalin-2(1H)-one) is more stable than the enol (thiol) form by approximately 10.81 kcal/mol, as determined by DFT calculations.[3] A similar trend is expected for the sulfur analog.

| Parameter | Thiol Tautomer (Predicted) | Thione Tautomer (Inferred from Analogs) | Reference |

| 1H NMR (NH proton) | Absent | ~ δ 14 ppm | [1] |

| 13C NMR (C=S carbon) | Absent | ~ δ 169-170 ppm | [1] |

| IR (S-H stretch) | ~ 2550-2600 cm-1 | Absent | [2] |

| IR (C=S stretch) | Absent | ~ 1050-1250 cm-1 | - |

| Relative Energy | Higher | Lower | [3] (by analogy) |

Experimental Protocols

Synthesis of this compound:

A common and effective method for the synthesis of this compound involves the thionation of its oxygen analog, 3-methylquinoxalin-2(1H)-one.[4]

-

Starting Material: 3-methylquinoxalin-2(1H)-one.

-

Reagent: Phosphorus pentasulfide (P4S10).

-

Solvent: Pyridine.

-

Procedure:

-

3-methylquinoxalin-2(1H)-one is dissolved in pyridine.

-

Phosphorus pentasulfide is added to the solution.

-

The reaction mixture is refluxed for an appropriate time to ensure complete conversion.

-

After cooling, the reaction is quenched, typically by pouring it into water or a dilute acid solution.

-

The resulting precipitate, this compound, is collected by filtration, washed, and can be further purified by recrystallization.

-

Synthesis of the Precursor, 3-Methylquinoxalin-2(1H)-one:

The precursor can be synthesized by the condensation of o-phenylenediamine with a pyruvate derivative.[5][6]

-

Reactants: o-phenylenediamine and sodium pyruvate.

-

Solvent: Typically an alcohol like ethanol or an aqueous acidic medium.[5][6]

-

Procedure:

-

Equimolar amounts of o-phenylenediamine and sodium pyruvate are dissolved in the chosen solvent.

-

The mixture is stirred at room temperature or gently heated to facilitate the condensation and cyclization reaction.[5]

-

The product, 3-methylquinoxalin-2(1H)-one, often precipitates from the reaction mixture upon cooling.

-

The solid is collected by filtration, washed, and can be recrystallized to achieve high purity.

-

Spectroscopic Characterization:

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d6 or CDCl3. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

-

IR Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets.

-

Mass Spectrometry: Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to confirm the molecular weight of the synthesized compound.[1]

Signaling Pathways and Experimental Workflows

The tautomeric state of this compound is a critical determinant of its biological activity, including its potential as an inhibitor of signaling pathways in drug development. For instance, quinoxaline derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis.[4]

Below are diagrams illustrating the tautomeric equilibrium and a general workflow for the synthesis and analysis of this compound.

Caption: Tautomeric equilibrium of this compound.

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The available evidence strongly suggests that this compound exists predominantly in the thione form (3-methyl-1H-quinoxaline-2-thione). This is supported by spectroscopic data from analogous compounds and general principles of tautomerism in heterocyclic systems. For researchers in drug development, understanding the dominant tautomeric form is crucial for predicting molecular interactions, designing new derivatives with improved pharmacological profiles, and interpreting structure-activity relationships. Further computational and experimental studies would be beneficial to quantify the tautomeric equilibrium and explore its modulation by different environments.

References

- 1. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. tandfonline.com [tandfonline.com]

- 5. longdom.org [longdom.org]

- 6. 3-METHYL-2-QUINOXALINOL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Crystal Structure and Biological Significance of 3-Methylquinoxaline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics and biological relevance of 3-Methylquinoxaline-2-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a published crystal structure for this compound in its thiol form, this guide presents the crystallographic data of its stable tautomeric precursor, 3-methyl-1H-quinoxalin-2-one. The experimental protocol for the synthesis of the target thiol from this precursor is detailed, along with an exploration of its role as a scaffold for potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-cancer drug development.

Crystal Structure of the Precursor: 3-Methyl-1H-quinoxalin-2-one

The solid-state structure of this compound is most readily studied through its more stable tautomer, 3-methyl-1H-quinoxalin-2-one. The crystallographic data for this precursor provides foundational structural information for the quinoxaline core.

A study of the crystal structure of 3-methyl-2(1H)-quinoxalinone revealed its monoclinic crystal system.[1] The key crystallographic parameters are summarized in the table below.

| Crystallographic Parameter | Value |

| Chemical Formula | C₉H₈N₂O |

| Formula Weight | 160.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.0722 (5) Å |

| b | 13.4707 (13) Å |

| c | 15.0507 (13) Å |

| α | 90° |

| β | 95.082 (5)° |

| γ | 90° |

| Volume | 1024.31 (17) ų |

| Z | 4 |

| Temperature | 296 K |

| Radiation | Mo Kα |

| CCDC Number | 232160 |

Table 1: Crystallographic data for 3-methyl-1H-quinoxalin-2-one.[2]

Experimental Protocols

The synthesis of this compound is achieved through a thionation reaction of its corresponding quinoxalinone precursor. This section details the necessary experimental procedures.

Synthesis of 3-Methyl-1H-quinoxalin-2-one (Precursor)

The precursor, 3-methyl-1H-quinoxalin-2-one, can be synthesized by the condensation of o-phenylenediamine with pyruvic acid.[3]

Materials:

-

o-phenylenediamine

-

Pyruvic acid

-

6N Hydrochloric acid

Procedure:

-

A mixture of o-phenylenediamine and pyruvic acid is prepared in the presence of 6N hydrochloric acid.[3]

-

The reaction mixture is heated, typically under reflux or microwave irradiation, to facilitate the condensation and cyclization.[3]

-

Upon completion of the reaction, the mixture is cooled, and the resulting precipitate of 3-methyl-1H-quinoxalin-2-one is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.[4]

Synthesis of this compound

The conversion of the quinoxalinone to the corresponding thiol is a standard thionation reaction.[5]

Materials:

-

3-methyl-1H-quinoxalin-2-one

-

Phosphorus pentasulfide (P₄S₁₀)

-

Pyridine (anhydrous)

-

Hydrochloric acid (for acidification)

Procedure:

-

3-methyl-1H-quinoxalin-2-one is dissolved in anhydrous pyridine.[5]

-

Phosphorus pentasulfide is added portion-wise to the solution.

-

The reaction mixture is refluxed for several hours to ensure complete thionation.[5]

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The aqueous mixture is then acidified with hydrochloric acid to precipitate the crude this compound.[5]

-

The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

Logical and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the biological signaling pathway relevant to this compound.

Derivatives of this compound have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[5] The diagram below outlines the canonical VEGFR-2 signaling pathway and indicates the point of inhibition by these small molecules.

References

Unraveling the Anti-Cancer Potential of 3-Methylquinoxaline-2-thiol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 3-Methylquinoxaline-2-thiol and its derivatives as potent anti-cancer agents. The primary mode of action for this class of compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By targeting VEGFR-2, these compounds effectively cut off the nutrient and oxygen supply to tumors, leading to the induction of apoptosis, or programmed cell death.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinoxaline-based compounds in oncology.

Core Mechanism of Action: VEGFR-2 Inhibition

Derivatives of this compound have been identified as potent inhibitors of VEGFR-2. Structure-activity relationship (SAR) studies have revealed that while both 3-methylquinoxalin-2(1H)-one and this compound moieties exhibit anti-cancer properties, the former is often more advantageous for both cytotoxic and VEGFR-2 inhibitory effects.[1] The terminal hydrophobic moieties attached to the core structure also play a crucial role in the compound's efficacy, with aromatic moieties generally showing greater benefit than aliphatic ones.[1]

The inhibition of VEGFR-2 by these compounds disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby impeding angiogenesis. This targeted action makes them promising candidates for anti-cancer drug development.

Induction of Apoptosis

The anti-cancer activity of this compound derivatives extends beyond the inhibition of angiogenesis. These compounds have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This is evidenced by the upregulation of pro-apoptotic proteins such as BAX and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] Furthermore, an increase in the activity of executioner caspases, including caspase-3 and caspase-9, has been observed, confirming the induction of programmed cell death.[1][2]

Quantitative Analysis of Biological Activity

The biological efficacy of various this compound derivatives has been quantified through in vitro assays. The following tables summarize the cytotoxic activity against different cancer cell lines and the inhibitory activity against VEGFR-2.

Table 1: Cytotoxic Activity of this compound Derivatives (IC50 in µM)

| Compound | MCF-7 | HepG-2 |

| 12e | 9.8 | 8.5 |

| 12g | 7.5 | 6.2 |

| 12k | 4.3 | 2.1 |

| Sorafenib (Reference) | 3.4 | 2.2 |

Data sourced from a study on new 3-methylquinoxalines as potential anti-cancer agents.[1][2]

Table 2: VEGFR-2 Inhibitory Activity of this compound Derivatives (IC50 in nM)

| Compound | VEGFR-2 Inhibition (IC50 in nM) |

| 12e | 3.8 |

| 12f | 3.8 |

| 12g | 5.4 |

| 12k | 2.9 |

| Sorafenib (Reference) | 3.07 |

Data sourced from a study on new 3-methylquinoxalines as potential anti-cancer agents.[1][2]

Table 3: Effect of a Lead Compound on Apoptotic Markers in HepG2 Cells

| Apoptotic Marker | Fold Change vs. Control |

| Caspase-3 | 2.34-fold increase |

| Caspase-9 | 2.34-fold increase |

| BAX | 3.14-fold increase |

| Bcl-2 | 3.13-fold decrease |

Data for a promising 3-methylquinoxalin-2(1H)-one derivative, compound 11e, from the same study series.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

VEGFR-2 Kinase Assay (Luminescence-based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity.

-

Reagent Preparation : Prepare 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. Prepare serial dilutions of the test compound (e.g., this compound derivative) in the 1x Kinase Buffer. Dilute the recombinant human VEGFR-2 enzyme in 1x Kinase Buffer.

-

Master Mix Preparation : Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

-

Assay Procedure :

-

Add the Master Mix to the wells of a 96-well plate.

-

Add the test inhibitor dilutions to the designated wells. Include positive (no inhibitor) and blank (no enzyme) controls.

-

Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection :

-

Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

-

Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis : Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Seed cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 48 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptotic Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Cell Lysis : Treat cancer cells with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., BAX, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system.

-

Analysis : Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Caption: General experimental workflow for evaluating this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for 3-Methylquinoxaline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental uses of 3-Methylquinoxaline-2-thiol and its derivatives, focusing on its applications in cancer research, antimicrobial studies, and corrosion inhibition. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this versatile compound.

Anti-cancer Applications: Targeting VEGFR-2

This compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. These compounds induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as therapeutic agents.

Data Presentation

Table 1: Cytotoxic and VEGFR-2 Inhibitory Activities of this compound Derivatives [1][2][3][4]

| Compound | Target Cell Line | Cytotoxicity IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (nM) |

| 12e | MCF-7 | 9.8 | 3.8 |

| HepG-2 | 7.6 | ||

| 12g | MCF-7 | 8.5 | 5.4 |

| HepG-2 | 6.3 | ||

| 12k | MCF-7 | 7.9 | 2.9 |

| HepG-2 | 5.4 | ||

| Sorafenib (Reference) | MCF-7 | 3.4 | 3.07 |

| HepG-2 | 2.2 |

Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth or enzyme activity. Lower values indicate higher potency.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action where this compound derivatives inhibit the VEGFR-2 signaling pathway, leading to the induction of apoptosis.

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

This protocol describes the synthesis of the core compound, this compound.

Methodology:

-

Synthesis of 3-methylquinoxalin-2(1H)-one: Reflux o-phenylenediamine with sodium pyruvate.

-

Thionation: Reflux the resulting 3-methylquinoxalin-2(1H)-one with phosphorus pentasulfide (P₂S₅) in pyridine as a solvent.[1]

-

Acidification: After the reaction is complete, acidify the mixture using hydrochloric acid (HCl) to precipitate the product.[1]

-

Purification: The crude product can be purified by recrystallization.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., HepG-2, MCF-7) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a reference drug (e.g., Sorafenib) for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.

Protocol 3: VEGFR-2 Inhibitory Assay

This assay determines the ability of the compounds to inhibit the kinase activity of VEGFR-2.

Methodology:

-

Assay Setup: Use a commercially available VEGFR-2 kinase assay kit.

-

Reaction Mixture: Prepare a reaction mixture containing VEGFR-2 enzyme, ATP, and the substrate in a buffer.

-

Compound Addition: Add different concentrations of the test compounds to the reaction mixture.

-

Incubation: Incubate the mixture to allow the kinase reaction to proceed.

-

Detection: Use a detection reagent that measures the amount of phosphorylated substrate, often through a fluorescence or luminescence-based method.

-

IC₅₀ Determination: Calculate the IC₅₀ values based on the inhibition of the kinase activity at different compound concentrations.

Antimicrobial Applications

Quinoxaline derivatives, including those related to this compound, have demonstrated significant activity against a range of bacterial and fungal pathogens.[5][6][7]

Data Presentation

Table 2: Antimicrobial Activity of Quinoxaline Derivatives [7][8][9]

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 3-hydrazinoquinoxaline-2-thiol | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 - 64 |

| Thymoquinone (in combination) | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 - 128 |

| Penicillin (in combination) | Methicillin-resistant Staphylococcus aureus (MRSA) | 128 - 1024 |

Note: MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the compounds.

Methodology:

-

Preparation of Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing broth medium.

-